1-Nitrosohydantoin

Description

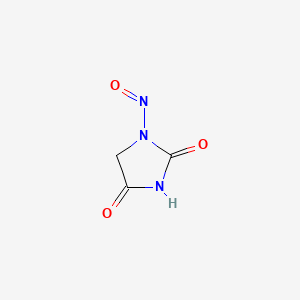

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitrosoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-2-1-6(5-9)3(8)4-2/h1H2,(H,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGJTUNLMQGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021041 | |

| Record name | 1-Nitrosohydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42579-28-2 | |

| Record name | 1-Nitrosohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042579282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosohydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitrosohydantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9SZ3F9YPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1 Nitrosohydantoin

Decomposition Pathways and Mechanisms of 1-Nitrosohydantoin

The decomposition of this compound can be initiated by hydrolysis, heat, or light. The specific pathway and resulting products are highly dependent on the conditions applied.

The hydrolytic stability of N-nitroso compounds is typically pH-dependent. For N-nitrosoamides like this compound, degradation can occur under both acidic and alkaline conditions, though the mechanisms differ.

Under aqueous conditions, the decomposition likely involves the attack of water on the carbonyl carbon of the hydantoin (B18101) ring. youtube.com By analogy with the hydrolysis of related structures like urea (B33335) and nitrofurantoin, the process is expected to follow pseudo-first-order kinetics. nih.gov The rate of degradation would be significantly influenced by pH and temperature. nih.gov

The degradation pathway may proceed through the opening of the hydantoin ring to form an N-nitroso-substituted carbamic acid intermediate, which would be unstable and subsequently decompose.

Table 1: Postulated Hydrolytic Degradation Parameters for this compound This table is based on general principles for N-nitrosoamides and related heterocyclic compounds and is for illustrative purposes.

| Parameter | Expected Behavior | Probable Products |

|---|---|---|

| Kinetics | Pseudo-first-order | Hydantoic acid derivatives, Glyoxylic acid, Urea, Ammonia, Nitrous acid |

| pH Effect | Rate increases in acidic and alkaline solutions compared to neutral pH. nih.gov | Ring-opened products, Denitrosated hydantoin |

| Temperature Effect | Rate increases with temperature, following the Arrhenius equation. nih.gov | Increased rate of formation of all degradation products |

The thermal decomposition of N-nitrosamides characteristically involves the cleavage of the nitrogen-carbonyl (N-CO) bond, which contrasts with their photochemical decomposition pathway. nih.govresearchgate.net For this compound, heating would likely lead to the homolytic or heterolytic cleavage of the N1-C2 bond within the hydantoin ring.

By analogy with the thermal decomposition of urea, which begins to break down at temperatures around 133-135°C, this compound is expected to be thermally labile. youtube.commdpi.com The decomposition of urea proceeds through intermediates like isocyanic acid and ammonia. mdpi.com A similar fragmentation of the hydantoin ring post-denitrosation or during decomposition could be anticipated. The process is likely to be exothermic. researchgate.netnih.gov

The expected products would arise from the collapse and rearrangement of the hydantoin ring structure after the initial bond cleavage.

Table 2: Predicted Thermal Decomposition Characteristics of this compound This table is based on the known behavior of N-nitrosamides and urea and is for illustrative purposes.

| Temperature Range | Predicted Process | Potential Gaseous Products | Potential Solid Residues |

|---|---|---|---|

| >130°C (estimated) | Initial N-CO bond cleavage, followed by ring fragmentation. youtube.comnih.gov | Nitric Oxide (NO), Nitrogen (N₂), Carbon Dioxide (CO₂), Ammonia (NH₃), Isocyanic Acid (HNCO) | Polymeric residues, Cyanuric acid derivatives |

| Higher Temperatures | Secondary decomposition of residues. | Further release of CO₂, NH₃, HCN | Carbonaceous material |

In contrast to thermal decomposition, the photolysis of N-nitrosamides and N-nitrosamines in solution typically proceeds via the cleavage of the nitrogen-nitrogen (N-N) bond upon absorption of UV light. nih.govresearchgate.netdrugs.com This process generates a pair of radicals: an amino radical and a nitric oxide radical (•NO). nih.gov

For this compound, photolysis in an acidic medium would likely result in the homolytic fission of the N-N bond to give a hydantoinyl radical and nitric oxide. nih.govdrugs.com These reactive intermediates would then undergo further reactions, such as hydrogen abstraction from the solvent or rearrangement, leading to the final products. One major pathway for nitrosamines is denitrosation, regenerating the parent amine. nih.gov The efficiency of this process is described by the quantum yield, which is the number of molecules undergoing a specific event divided by the number of photons absorbed. wikipedia.org

Table 3: Predicted Photolytic Decomposition of this compound This table is based on general mechanisms for N-nitrosoamides and is for illustrative purposes.

| Parameter | Predicted Mechanism & Products |

|---|---|

| Primary Mechanism | Homolytic cleavage of the N-N bond upon UV irradiation. nih.govdrugs.com |

| Initial Products | Hydantoinyl radical and Nitric Oxide (•NO). nih.gov |

| Secondary Products | Hydantoin (from denitrosation), ring-fragmented products. |

| Quantum Yield (Φ) | No data available. For related nitrosamines, quantum yields can range from <0.1 to >0.5 depending on conditions. nih.govresearchgate.net |

Reaction Kinetics and Thermodynamics of this compound Transformations

Influence of Solvent Properties and Temperature on Reactivity

The kinetics and thermodynamics of this compound transformation are significantly influenced by both solvent and temperature.

Temperature Effects: As with most chemical reactions, the rate of decomposition of this compound increases with temperature. This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). A higher temperature provides the molecules with sufficient thermal energy to overcome the activation barrier for the reaction. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of activation govern the spontaneity and rate of the reaction. iwaponline.comacs.org The decomposition process, leading to the formation of the highly stable N₂ molecule, is generally expected to be exothermic (negative ΔH) and have a positive entropy change (positive ΔS), resulting in a spontaneous reaction (negative ΔG).

Solvent Effects: The properties of the solvent play a critical role, particularly in a reaction that proceeds through charged intermediates like a diazonium ion and a carbonium ion.

Polarity: The use of polar protic solvents (e.g., water, ethanol) can stabilize the charged transition states and intermediates, thereby accelerating the rate of decomposition compared to nonpolar solvents. nih.gov

Nucleophilicity: The nucleophilicity of the solvent will influence the final product distribution. In a highly nucleophilic solvent, the carbonium ion intermediate will be rapidly trapped, whereas in a non-nucleophilic solvent, other reaction pathways such as elimination or rearrangement might be favored.

Redox Chemistry of this compound

Oxidation Pathways and Identification of Oxidation Products

The this compound molecule possesses multiple sites susceptible to oxidation, including the N-nitroso group and the hydantoin ring itself.

Oxidation of the Nitroso Group: A primary oxidation pathway for N-nitrosamines involves the conversion of the nitroso (-NO) group to a nitro (-NO₂) group. This transformation can be achieved using strong oxidizing agents such as peroxy acids (e.g., peroxytrifluoroacetic acid). nih.gov The product of this reaction would be 1-nitrohydantoin . This oxidation eliminates the chemical properties associated with the nitroso functionality.

Oxidative Degradation of the Hydantoin Ring: The hydantoin ring system itself can be a target for oxidation, especially under conditions that generate radical species. Studies on the oxidation of structurally related compounds, such as 8-oxoguanine (which contains an imidazolidine-2,4-dione substructure), show that one-electron oxidation can lead to complex ring-opened and rearranged products. nih.govacs.org By analogy, oxidation of this compound could potentially lead to the formation of acyclic urea derivatives or other highly oxidized heterocyclic systems like spiroiminodihydantoin derivatives, particularly if the initial oxidation targets the ring carbons or nitrogens. nih.gov

Another potential reaction under certain redox conditions is denitrosation , which involves the cleavage of the N-N bond to regenerate the parent hydantoin molecule and release a nitrosating species. sci-hub.se This can occur through both oxidative and reductive pathways.

Table 3: Potential Oxidation Products of this compound

| Product Name | Formation Pathway |

| 1-Nitrohydantoin | Oxidation of the N-nitroso group |

| Hydantoin | Denitrosation (reductive or oxidative cleavage of N-N bond) |

| Spiroiminodihydantoin derivatives | Oxidative degradation of the hydantoin ring |

| Acyclic Urea Derivatives | Oxidative cleavage of the hydantoin ring |

Interactions with Organic and Inorganic Substrates

The electrophilic nature of the nitroso group in this compound makes it susceptible to attack by various nucleophiles. Its reactivity with amines, amides, thiols, and aromatic compounds is a central feature of its chemical profile.

Reactions with Amines and Amides in Model Systems

The reaction of N-nitroso compounds with amines is a well-established area of study. Generally, secondary amines react with nitrosating agents to form N-nitrosamines. nih.govnih.govrsc.org This reaction typically proceeds via nucleophilic attack of the amine on the electrophilic nitroso nitrogen. nih.govresearchgate.net Tertiary amines can also react, often leading to more complex products. nih.govnih.gov

While direct studies on this compound are scarce, its reaction with amines would be expected to follow these general principles. The reaction with a primary or secondary amine would likely result in the transfer of the nitroso group, a process known as transnitrosation, to form a new N-nitrosamine and regenerate the hydantoin ring. mdpi.com

The reactivity of this compound with amides is less straightforward. The N-nitrosation of amides to form N-nitrosoamides is generally considered to involve a slow proton transfer from a protonated intermediate. nih.gov Conversely, the denitrosation of N-nitrosoamides is often rate-limited by protonation of the substrate. nih.gov This suggests that the interaction of this compound with other amides would be highly dependent on the reaction conditions, particularly the pH.

| Reactant Type | General Reaction Product | Mechanistic Feature |

| Primary Amine | Transnitrosation Product | Nucleophilic attack on nitroso group |

| Secondary Amine | N-Nitrosamine | Nucleophilic attack on nitroso group |

| Amide | Transnitrosation (conditional) | Dependent on protonation state |

Interaction with Thiols and Sulfhydryl Groups

N-nitroso compounds are known to react with thiols (compounds containing a sulfhydryl group, -SH). This reaction is of significant interest in biological chemistry. The primary reaction between an S-nitrosothiol and a thiol is transnitrosation, where the nitroso group is transferred from one sulfur atom to another. nih.gov This process involves the nucleophilic attack of a thiolate anion on the nitroso nitrogen. nih.gov

This compound, as an N-nitroso compound, can be anticipated to act as a nitrosating agent towards thiols such as cysteine and glutathione (B108866). This would result in the formation of S-nitrosothiols (RSNOs). The formation of S-nitrosocysteine (CySNO) and S-nitrosoglutathione (GSNO) has been observed from the reaction of nitrite (B80452) with cysteine and glutathione at physiological pH. The reaction kinetics for the nitrosation of cysteine and glutathione by nitric oxide solutions have also been studied, highlighting the complexity of these reactions in aerobic environments.

The interaction of this compound with thiols can be represented by the following general equation:

This compound + R-SH ⇌ Hydantoin + R-SNO

The equilibrium of this reaction would be influenced by the relative stabilities of the N-nitroso and S-nitroso species and the reaction conditions.

| Thiol Substrate | Expected Product | Significance |

| Cysteine | S-Nitrosocysteine | Post-translational modification of proteins |

| Glutathione | S-Nitrosoglutathione | Modulation of cellular signaling |

Reactions with Aromatic and Heteroaromatic Compounds

The reaction of N-nitroso compounds with aromatic systems is generally less facile than with strong nucleophiles like amines and thiols. Electrophilic aromatic substitution reactions typically require a strong electrophile. The nitration of benzene (B151609), for example, is achieved using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).

This compound itself is not expected to be a potent enough electrophile to directly nitrosate or nitrate (B79036) a simple aromatic ring like benzene under neutral conditions. However, under acidic conditions, protonation of the nitroso group could enhance its electrophilicity, potentially enabling reactions with activated aromatic rings.

The reactivity with heteroaromatic compounds is also dependent on the nature of the heterocycle. Electron-rich heterocycles are more susceptible to electrophilic attack. The nitration of pyridine (B92270), an electron-deficient heterocycle, is difficult and requires harsh conditions. Studies on the nitration of pyridine compounds with dinitrogen pentoxide (N₂O₅) have shown that the reaction can proceed through the formation of an N-nitropyridinium intermediate, which then rearranges to the nitrated product. It is conceivable that this compound, under certain conditions, could participate in similar transformations, acting as a source of a nitroso or nitro group, although there is no direct evidence for this in the available literature.

Advanced Analytical and Spectroscopic Techniques for 1 Nitrosohydantoin Research

High-Resolution Mass Spectrometry for Reaction Product and Adduct Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone for identifying and characterizing compounds, including reaction products and potential adducts of 1-Nitrosohydantoin. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide accurate mass measurements, allowing for the determination of elemental compositions with high confidence spectralworks.comspectroscopyonline.comnih.gov. This accuracy is crucial for distinguishing between isobaric compounds and for confirming the identity of synthesized or reacted species.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS), also referred to as MSn, is indispensable for detailed structural elucidation nih.govchromatographyonline.comnih.gov. In this technique, selected ions (precursor ions) are subjected to fragmentation, typically through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. By examining the fragmentation patterns, researchers can deduce structural features, connectivity, and functional groups within the this compound molecule or its derivatives. This is particularly valuable for identifying unknown reaction products or characterizing complex adducts formed during chemical reactions nih.govchromatographyonline.comnih.gov. For instance, studies on other compounds have shown how MS/MS can break down molecules into characteristic fragments, aiding in the identification of specific structural motifs nih.govpsu.edu.

High-Resolution Accurate Mass (HRAM) Analysis of Complex Mixtures

The analysis of complex mixtures, such as reaction aliquots or biological matrices, benefits significantly from HRAM. The high resolving power of these instruments allows for the separation of closely eluting or isobaric compounds, ensuring that the mass measurement is attributed to a single species spectroscopyonline.comlcms.czlcms.czresearchgate.net. This capability is vital when studying the formation or degradation of this compound in the presence of numerous other chemical entities. HRAM enables the confident identification of target analytes and the discovery of unknown components by accurately determining their masses, which can then be used to propose elemental formulas spectralworks.comspectroscopyonline.comlcms.czlcms.czresearchgate.net. For example, in the analysis of N-nitrosamines, LC-HRAM-MS demonstrated its utility in separating and identifying these compounds in complex water matrices lcms.czresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level structural information and is crucial for understanding reaction mechanisms. It can be applied to study the structure, dynamics, and chemical transformations of this compound mdpi.comresearchgate.netnih.govparisdescartes.frnobelprize.org.

¹H, ¹³C, ¹⁵N NMR for Compound Characterization and Reaction Monitoring

One-dimensional (1D) NMR experiments, specifically proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for characterizing this compound.

¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, including their chemical environment through chemical shifts and coupling patterns mdpi.comemerypharma.comlibretexts.orgresearchgate.net.

¹³C NMR offers insights into the carbon backbone of the molecule, revealing the types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl) mdpi.comemerypharma.comlibretexts.orgresearchgate.net.

¹⁵N NMR is particularly useful for characterizing nitrogen-containing compounds like this compound, providing direct information about the nitrogen atoms' electronic environments and their connectivity, often through heteronuclear coupling researchgate.netnih.gov.

These techniques are also invaluable for monitoring chemical reactions involving this compound. Changes in the NMR spectra over time, such as the disappearance of reactant signals and the appearance of product signals, can be used to track reaction progress, determine reaction rates, and identify intermediates mdpi.comnih.govlibretexts.orgnih.govlibretexts.orgrsc.org. For instance, ¹H NMR has been used to monitor lactone ring opening and decarboxylation in mycotoxin degradation, illustrating its utility in reaction monitoring mdpi.com.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR experiments are essential for resolving complex structures and assigning spectral signals unambiguously.

Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled through chemical bonds (typically 2-3 bonds away), helping to establish proton spin systems emerypharma.comgithub.iosdsu.edulibretexts.org.

Heteronuclear Single Quantum Correlation (HSQC) establishes one-bond correlations between protons and directly attached carbons (¹H-¹³C), aiding in the assignment of carbon signals based on proton assignments emerypharma.comnih.govrsc.orggithub.iosdsu.edu.

Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons separated by two or three bonds (¹H-¹³C long-range coupling), which is critical for connecting different parts of a molecule and assigning quaternary carbons emerypharma.comnih.govgithub.iosdsu.eduwisc.edu.

These experiments, when used in combination, provide a comprehensive map of the molecule's structure, allowing for the detailed assignment of all signals and confirmation of the proposed structure of this compound and its reaction products emerypharma.comnih.govgithub.iosdsu.eduwisc.edu.

Dynamic NMR for Kinetic Measurements of Conformational Changes or Exchange Processes

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes, tautomerization, or chemical exchange nobelprize.orgnih.govlibretexts.orgkuleuven.benih.govucl.ac.uk. By analyzing the changes in NMR spectral line shapes as a function of temperature, researchers can determine the rates and activation energies of these dynamic processes nih.govlibretexts.orgkuleuven.benih.govucl.ac.uk. Techniques like Exchange Spectroscopy (EXSY) can quantify exchange kinetics, providing insights into the mechanisms of molecular rearrangements or proton exchange nih.govlibretexts.org. These studies are vital for understanding the stability and reactivity of this compound under various conditions and for elucidating reaction mechanisms that involve transient intermediates or dynamic equilibria nih.govnobelprize.orgnih.govlibretexts.orgnih.govucl.ac.uk.

Computational and Theoretical Chemistry Studies of 1 Nitrosohydantoin

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step processes of chemical reactions. By simulating the interactions between molecules, it is possible to identify the transient structures and energy barriers that define a reaction mechanism.

A transition state (TS) is the highest energy point on a reaction pathway, representing the energy barrier that must be overcome for reactants to convert to products. youtube.com Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, a structure which has zero forces acting on it but has one negative second derivative of the energy. ucsb.edu Locating and verifying the TS is a critical and often challenging task in computational chemistry. researchgate.netjoaquinbarroso.com

Standard procedures involve using algorithms like Quadratic Synchronous Transit (QST2) or direct optimization to a saddle point (opt=ts). joaquinbarroso.comyoutube.com Once a candidate structure is found, a frequency calculation must be performed. A true transition state is confirmed by the presence of one, and only one, imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). ucsb.edujoaquinbarroso.com The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. For example, a computational study of nitrenium ion reactions calculated the transition state energies to be between 93.1 kJ/mol and 141.9 kJ/mol above the preceding intermediates, quantifying the barrier for that reaction step. nist.gov

Reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can have a profound impact on reaction mechanisms and rates. nist.gov Computational models can account for these effects, with continuum solvation models being a common and efficient approach. researchgate.net These models simulate the solvent as a continuous medium with a characteristic dielectric constant, avoiding the high computational cost of explicitly modeling individual solvent molecules. researchgate.net

The presence of the dielectric medium alters the energies of the solute species (reactants, transition states, and products) through electrostatic interactions. researchgate.net The differential stabilization or destabilization of these species can significantly change the reaction's energy profile. For instance, polar solvents often stabilize charged transition states more than neutral reactants, leading to a lower activation energy and a faster reaction. Conversely, a study on the reaction of nitrenium ions found that the presence of a solvent increased the intrinsic barrier of the process because it lowered the relative energy of the charged reactants and intermediates more than that of the transition state. nist.gov This demonstrates the critical importance of including solvent effects for accurate predictions of reaction outcomes in solution.

Molecular Dynamics Simulations of 1-Nitrosohydantoin Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed, atomistic view of its structural dynamics and its interactions with other molecules, such as biological receptors or solvent molecules. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the system evolves. nih.gov

The hydantoin (B18101) ring is a five-membered heterocyclic system that forms the core of this compound. Understanding its flexibility is crucial for predicting its biological activity and chemical reactivity. In silico conformational analysis, often as a precursor to or part of MD simulations, can explore the potential shapes the molecule can adopt.

Studies on substituted hydantoin systems have shown that the ring itself is relatively planar, but the substituents can have significant conformational freedom. nih.gov For this compound, the key flexible bond would be the N-N bond of the nitroso group. MD simulations can map the potential energy surface associated with the rotation around this bond and the puckering of the hydantoin ring. Research on similar structures indicates that intramolecular hydrogen bonds can significantly stabilize certain conformations, which would be a key aspect to investigate for this compound in different solvent environments. nih.gov

Table 1: Key Torsional Angles in this compound for Conformational Analysis This table is illustrative, based on the general structure of a substituted hydantoin, and represents typical parameters that would be analyzed in a computational study.

| Dihedral Angle | Atoms Involved | Description | Expected Flexibility |

| ω (omega) | O=C-N-N | Rotation of the nitroso group relative to the hydantoin ring | High |

| ψ (psi) | C-N-C-C | Ring Torsion Angle 1 | Low-to-Moderate |

| φ (phi) | N-C-C-N | Ring Torsion Angle 2 | Low-to-Moderate |

Ligand-Receptor Docking and Binding Site Analysis (mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This method is instrumental in structure-based drug design. In a mechanistic study of this compound, docking would be used to place the molecule into the active site of a target protein. The process involves a search algorithm, which generates numerous possible binding poses, and a scoring function, which ranks these poses based on their predicted binding affinity. researchgate.net

For a nitroso compound, docking analysis would focus on identifying key interactions between the ligand and amino acid residues in the receptor's binding pocket. researchgate.net These interactions typically include:

Hydrogen Bonds: The carbonyl oxygens and the N-H group of the hydantoin ring, as well as the oxygen of the nitroso group, are potential hydrogen bond acceptors and donors.

Electrostatic Interactions: The polar nature of the nitroso and carbonyl groups contributes significantly to electrostatic interactions with charged or polar residues in the binding site. researchgate.net

Following initial docking, MD simulations are often performed to refine the predicted binding pose and to assess the stability of the ligand-receptor complex over time. researchgate.netunipa.it This provides a more dynamic and realistic view of the binding event.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic parameters with high accuracy, aiding in the structural elucidation and interpretation of experimental spectra. nih.govnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. By accounting for different stable conformers and their relative populations (often through a Boltzmann distribution), a highly accurate prediction of the ¹H and ¹³C NMR spectra can be achieved. d-nb.info

The predicted chemical shifts are then compared with experimental data to confirm the molecular structure. Modern prediction methods can achieve a mean absolute error (MAE) of less than 0.21 ppm for ¹H NMR and less than 1.2 ppm for ¹³C NMR, which is often sufficient for unambiguous assignment. d-nb.info

Table 2: Illustrative Comparison of Theoretical vs. Experimental ¹H NMR Chemical Shifts This table demonstrates the typical output of a DFT-based NMR prediction study. Values are hypothetical for this compound.

| Proton | Predicted Chemical Shift (ppm) (DFT/CDCl₃) | Experimental Chemical Shift (ppm) (CDCl₃) | Deviation (ppm) |

| H-3 (N-H) | 8.15 | 8.20 | -0.05 |

| H-5 (CH₂) | 4.10 | 4.12 | -0.02 |

Vibrational Frequency Calculations for IR/Raman Spectra Interpretation

The interpretation of complex Infrared (IR) and Raman spectra can be greatly facilitated by theoretical vibrational frequency calculations, also commonly performed using DFT. nih.govaps.org These calculations predict the frequencies and intensities of the vibrational modes of a molecule. aps.org

Calculated frequencies are often systematically different from experimental values due to approximations in the theoretical model and the neglect of anharmonicity. aps.org Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental results. aps.orgcore.ac.uk By comparing the scaled theoretical spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as the stretching of the C=O, N-H, or N=O bonds. core.ac.uk

Table 3: Calculated Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative. Frequencies are based on typical values for these functional groups and what would be expected from a DFT calculation.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | -NH- | 3250 | 3200-3300 |

| C=O Stretch (Asymmetric) | -C(O)NC(O)- | 1765 | 1750-1780 |

| C=O Stretch (Symmetric) | -C(O)NC(O)- | 1710 | 1700-1720 |

| N=O Stretch | -N=O | 1500 | 1480-1520 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.gov For a class of compounds like N-nitrosamines, QSAR models have been developed to predict properties like carcinogenic potency or toxicity. mdpi.comresearchgate.net A similar approach could be applied to predict the chemical reactivity of this compound.

The process involves several steps:

Data Collection: A dataset of related compounds with known reactivity data is assembled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., logP), electronic properties, or structural features (e.g., number of rotatable bonds). mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the observed reactivity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with an independent test set of compounds. mdpi.com The quality of a QSAR model is often assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.comresearchgate.net

For predicting the reactivity of this compound, a QSAR model would likely incorporate descriptors related to its electronic structure, such as charges on the nitroso group atoms, and steric descriptors that describe its size and shape.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Nitroso Compounds This table lists descriptors that are typically relevant for building QSAR models for nitroso compounds, based on published studies. mdpi.com

| Descriptor Class | Example Descriptor | Description |

| 2D Autocorrelation | GATS1s | Geary autocorrelation - lag 1 / weighted by I-state |

| 2D Autocorrelation | MATS6p | Moran autocorrelation - lag 6 / weighted by polarizability |

| Burden Eigenvalues | SpMin7_Bh(i) | Smallest eigenvalue n. 7 of Burden matrix / weighted by I-state |

| 2D Matrix-Based | JGI4 | Mean topological charge index of order 4 |

| Functional Group Counts | B01[C-O] | Presence/absence of C-O at topological distance 1 |

| Functional Group Counts | F04[C-O] | Frequency of C-O at topological distance 4 |

Development of Descriptors for this compound and Analogs

The development of molecular descriptors is a cornerstone of computational chemistry, particularly in the field of Quantitative Structure-Activity Relationship (QSAR) studies. Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogs, a variety of descriptors can be calculated to represent their electronic, steric, and hydrophobic characteristics.

In studies of N-nitroso compounds, descriptors are crucial for building models that can predict their toxic and carcinogenic effects. mdpi.comresearchgate.net Similarly, for hydantoin derivatives, descriptors are used to understand and predict their reactivity and biological interactions. acs.orgukm.my

Types of Molecular Descriptors:

Researchers utilize a range of descriptors to model the behavior of N-nitroso compounds and hydantoin derivatives. These can be broadly categorized as follows:

Constitutional Descriptors (2D): These are the simplest descriptors and are derived directly from the molecular formula and connectivity. They include molecular weight, number of atoms, number of rings, and counts of specific bond types. marquette.edu

Topological Descriptors (2D): These numerical indices describe the connectivity and branching of a molecule. Examples include the Kier & Hall molecular connectivity indices and shape indices, which have been used to model the mutagenicity of nitroaromatic compounds. mdpi.com

Quantum-Chemical Descriptors (3D): Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of a molecule. Key quantum-chemical descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is a measure of a molecule's ability to be oxidized. mdpi.comnih.gov

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to a molecule's ability to donate and accept electrons, respectively. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability and reactivity. mdpi.com

Atomic Charges: The distribution of electron density among the atoms in a molecule.

Steric Descriptors (3D): These descriptors quantify the three-dimensional size and shape of a molecule. An important example is the percent buried volume (%Vbur) , which measures the steric hindrance around a specific atom or functional group. acs.org

Hydrophobic Descriptors: The most common hydrophobic descriptor is the octanol-water partition coefficient (logP) , which describes a molecule's lipophilicity.

The following table summarizes some of the key descriptors that are typically developed and analyzed in computational studies of compounds structurally related to this compound.

| Descriptor Category | Specific Descriptor Example | Information Encoded | Relevance to this compound and Analogs |

| Constitutional | Molecular Weight | Size of the molecule. | Basic property influencing physical characteristics. |

| Topological | Kier Shape Index (¹κ) | Molecular shape and complexity. | Can relate to how the molecule fits into a biological receptor. mdpi.com |

| Quantum-Chemical | Ionization Potential (IP) | Ease of electron removal (oxidation). | Important for understanding metabolic activation and reactivity. mdpi.com |

| HOMO/LUMO Energies | Electron-donating/accepting ability. | Crucial for predicting reactivity in chemical reactions. mdpi.com | |

| Steric | Percent Buried Volume (%Vbur) | Steric hindrance at a reaction center. | Can influence reaction rates by impeding access of reactants. acs.org |

| Hydrophobic | LogP | Lipophilicity. | Affects absorption, distribution, and transport across biological membranes. |

Correlation with Reaction Rate Constants or Binding Affinities

A primary goal of developing molecular descriptors is to establish a quantitative relationship between these calculated properties and experimentally observed data, such as reaction rate constants or biological binding affinities. These relationships, often expressed as mathematical models, are fundamental to QSAR and Quantitative Structure-Property Relationship (QSPR) studies.

For classes of compounds that include this compound, research has demonstrated significant correlations between specific descriptors and biological or chemical endpoints.

Correlation with Toxicity and Carcinogenicity in N-Nitroso Compounds:

Studies on N-nitroso compounds have successfully correlated molecular descriptors with their toxic and carcinogenic properties. For instance, a QSAR study on the acute oral toxicity of 80 N-nitroso compounds found that their toxicity is primarily influenced by:

Polarizability: A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

Ionization Potential (IP): Lower ionization potentials can be associated with greater ease of metabolic activation, which is often a key step in the toxicity of N-nitroso compounds.

Presence of C-O bonds: The frequency of carbon-oxygen bonds was also identified as a significant factor. mdpi.comnih.gov

Another study on the carcinogenicity of 148 N-nitroso compounds used seven descriptors selected through linear discriminant analysis to build a classification model with high accuracy. researchgate.net While the specific descriptors for this compound were not individually detailed, the success of these models indicates that its carcinogenic potential is encoded in its structural and electronic properties.

The general form of a multiple linear regression (MLR) model in QSAR studies is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Activity' is the biological endpoint (e.g., log(1/LD₅₀)), 'D' represents the descriptor values, and 'c' are the regression coefficients determined from the data.

Correlation with Reactivity in Hydantoin Derivatives:

Research on hydantoin derivatives has also established correlations between computational descriptors and chemical reactivity. A study on the oxidation of hydantoin derivatives developed a mathematical model to predict the site of oxidation. acs.org This model found that the relative rates of oxidation were significantly correlated with:

Hammett values (σ): These are electronic parameters that describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

Percent buried volume (%Vbur): This steric descriptor accounted for the accessibility of different C-H bonds to the oxidizing agent. acs.org

The ability to predict reaction rates and regioselectivity based on these descriptors is highly valuable for understanding the chemical behavior of hydantoin-containing molecules like this compound.

The following table illustrates the types of correlations found in studies of related compounds, which would be applicable to the theoretical analysis of this compound.

| Compound Class | Correlated Endpoint | Key Correlating Descriptors | Nature of Correlation |

| N-Nitroso Compounds | Acute Oral Toxicity (LD₅₀) | Polarizability, Ionization Potential (IP), nC–O (number of C-O bonds) | A combination of these factors was found to model the in-vivo toxicity. mdpi.com |

| N-Nitroso Compounds | Carcinogenicity | A set of 7 structural and electronic descriptors. | Used to classify compounds as carcinogenic or non-carcinogenic with high accuracy. researchgate.net |

| Hydantoin Derivatives | Oxidation Rate | Hammett values, Percent Buried Volume (%Vbur) | Electron-withdrawing groups and increased steric hindrance were found to decrease the rate of oxidation. acs.org |

Molecular and Biochemical Interaction Mechanisms of 1 Nitrosohydantoin

Mechanistic Studies of DNA Alkylation by 1-Nitrosohydantoin

The interaction of this compound with DNA is predominantly characterized by its potential to alkylate DNA bases. This process is typically mediated by reactive intermediates derived from the compound, which can then covalently bind to nucleophilic sites within the DNA structure.

Formation and Characterization of Specific DNA Adducts (e.g., N7-Guanine, O6-Guanine)

Table 6.1.1: Common DNA Adducts Formed by Alkylating Agents

| DNA Base | Primary Alkylation Site | Adduct Type | Significance |

| Guanine (B1146940) | N7 | N7-alkylguanine | Most common adduct; can lead to depurination and abasic sites cuni.czresearchgate.net. |

| Guanine | O6 | O6-alkylguanine | Mutagenic; causes G:C to A:T transitions via mispairing cuni.cznih.govcas.cz. |

| Adenine (B156593) | N3 | N3-alkyladenine | Less common; can be repaired cuni.cznih.gov. |

| Adenine | N7 | N7-alkyladenine | Less common; can be repaired cuni.cznih.gov. |

| Cytosine | N3 | N3-alkylcytosine | Less common; can be repaired cuni.cznih.gov. |

| Thymine (B56734) | O4 | O4-alkylthymine | Less common; mutagenic cuni.cznih.gov. |

Role of Specific Alkylating Species Derived from this compound in Adduct Formation

N-nitroso compounds are known to undergo metabolic activation or spontaneous decomposition to generate highly reactive electrophilic species, such as diazonium ions or carbocations researchgate.netnih.gov. These reactive intermediates are the direct agents responsible for alkylating nucleophilic centers in DNA. The literature suggests that this compound is associated with "diazomethane or similar reactive alkylating" species datapdf.com. These species, possessing electrophilic character, would readily attack the electron-rich nitrogen and oxygen atoms of DNA bases, initiating the adduct formation process. The precise nature and reactivity of the specific alkylating species generated by this compound would dictate the type and distribution of DNA adducts formed.

Protein Modification and Adduct Formation Mechanisms

Beyond DNA, proteins represent another critical class of cellular macromolecules that can be targets for reactive chemical species. The interaction of this compound-derived electrophiles with proteins can lead to covalent modifications of amino acid residues, potentially altering protein structure, function, and cellular signaling pathways.

Alkylation of Cysteine and Methionine Residues in Peptides and Proteins

Sulfur-containing amino acids, cysteine and methionine, are particularly susceptible to modification by electrophilic agents due to the nucleophilic nature of their sulfur atoms nih.govwikipedia.org. The thiolate anion of cysteine is a potent nucleophile and can readily undergo alkylation. Methionine, with its thioether group, can also be a target for alkylation or oxidation, leading to methionine sulfoxide (B87167) or sulfone nih.govwikipedia.org. While specific studies detailing the alkylation of cysteine and methionine by this compound are not explicitly provided, these residues are generally recognized as primary targets for electrophilic attack in proteins by various alkylating agents matrixscience.com. Such modifications can disrupt protein structure, enzyme activity, and protein-protein interactions.

Interaction with Histidine and Lysine (B10760008) Side Chains Leading to Adducts

Other amino acid residues with nucleophilic side chains, such as histidine and lysine, can also be targets for alkylation or other forms of covalent modification wikipedia.orgescholarship.org. The imidazole (B134444) ring of histidine and the primary amine group of lysine possess nucleophilic character and can react with electrophilic species wikipedia.orgescholarship.org. For example, lysine residues are known to participate in various protein modifications, including acetylation and ubiquitination, and can also be targets for covalent inhibitors wikipedia.orgescholarship.org. Histidine residues are involved in catalytic mechanisms and metal coordination, and their modification can significantly impact protein function wikipedia.orgescholarship.orgrsc.org. While direct evidence of this compound specifically alkylating histidine or lysine residues is not detailed in the provided search snippets, these amino acids represent potential sites of interaction for reactive electrophilic species generated by such compounds, contributing to broader protein damage.

Table 6.2.2: Potential Protein Residue Targets for Alkylation

| Amino Acid | Side Chain Functional Group | Nucleophilic Center | Potential Modification Site | Notes |

| Cysteine | Thiol (-SH) | Thiolate anion (-S⁻) | Sulfur atom | Highly nucleophilic; prone to alkylation and oxidation nih.govwikipedia.orgresearchgate.net. |

| Methionine | Thioether (-S-CH₃) | Sulfur atom | Sulfur atom | Can be alkylated or oxidized to methionine sulfoxide/sulfone nih.govwikipedia.org. |

| Histidine | Imidazole ring | Nitrogen atoms | Ring nitrogens | Nucleophilic; involved in catalysis and metal binding wikipedia.orgescholarship.orgrsc.org. |

| Lysine | Amine (-NH₂) | Primary amine | Nitrogen atom | Nucleophilic; involved in various modifications and protein-protein interactions wikipedia.orgescholarship.org. |

Applications of 1 Nitrosohydantoin in Chemical Synthesis and Materials Science

1-Nitrosohydantoin as a Reagent in Organic Synthesis

There is no scientific literature available that describes the use of this compound as a reagent in the following synthetic transformations.

The search did not yield any studies where this compound is used as a nitrosating agent. Nitrosating agents are compounds that introduce a nitroso group (-NO) into another molecule. nih.gov While various nitrosating agents are known and utilized in organic chemistry, the specific activity of this compound in this capacity is not reported.

There is no evidence in the searched literature to suggest that this compound is used as a precursor for generating alkylating agents for controlled synthetic reactions.

The role of this compound in heterocyclization reactions, which are reactions that form a heterocyclic ring, is not described in the available scientific literature. While hydantoin (B18101) derivatives can be involved in such reactions, the specific contribution of the 1-nitroso substituted version is not documented. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Use in Analytical Standards and Reference Materials for N-Nitroso Compounds

The emergence of N-nitrosamine impurities as a significant concern in the pharmaceutical industry has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification. nih.govmtu.edu N-nitrosamines are classified as probable human carcinogens, and regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent acceptable intake (AI) limits for these impurities in drug products, often at nanogram levels. nih.gov Achieving this level of control requires the use of precisely characterized analytical reference standards for method development, validation, and routine quality control.

This compound, also known by its IUPAC name 1-nitrosoimidazolidine-2,4-dione, serves as a crucial analytical standard for this purpose. As a certified reference material (CRM), it provides a benchmark for laboratories to ensure their analytical procedures are suitable for their intended purpose. The availability of high-purity this compound is essential for:

Method Validation: It is used to validate analytical methods, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for trace-level nitrosamine (B1359907) analysis. mtu.edu Validation parameters including accuracy, precision, linearity, and the limit of detection (LOD) and quantification (LOQ) are established using this standard.

Instrument Calibration: this compound is used to prepare calibration standards to quantify the presence of N-nitrosamine impurities in samples of active pharmaceutical ingredients (APIs) and finished drug products.

Identity Confirmation: Its well-defined chemical structure and properties allow for unambiguous identification in complex matrices.

The suitability of a compound as a reference standard is dependent on its purity, stability, and characterization. Companies that produce analytical standards operate under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, to ensure the reliability and traceability of their materials.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-nitrosoimidazolidine-2,4-dione |

| Molecular Formula | C₃H₃N₃O₃ |

| Molecular Weight | 129.07 g/mol |

| CAS Number | 42579-28-2 |

Role in the Elucidation of Reaction Mechanisms of Other N-Nitroso Compounds

Based on available research, specific studies detailing the use of this compound as a model compound for the express purpose of elucidating the reaction mechanisms of other N-nitroso compounds are not prominently featured in the scientific literature. While extensive research exists on the general mechanisms of N-nitrosamine formation, reactivity, and decomposition, these studies typically focus on more commonly detected impurities like N-nitrosodimethylamine (NDMA) or utilize theoretical and computational models.

The study of reaction mechanisms often involves kinetic modeling and investigation of decomposition pathways under various conditions, such as photolysis or thermal stress. For instance, research into the thermal decomposition of compounds like 1-nitroso-2-naphthol (B91326) has been conducted to understand their stability and reaction pathways, but similar mechanistic studies using this compound as a comparative model for other nitrosamines are not readily found. Therefore, a specific role for this compound in this comparative or elucidative capacity cannot be detailed at this time.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 1-nitroso-2-naphthol |

| 1-nitrosoimidazolidine-2,4-dione |

Environmental Transformation and Degradation Mechanisms of 1 Nitrosohydantoin

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation encompasses chemical and physical processes that occur without the intervention of living organisms. For 1-Nitrosohydantoin, these pathways include photochemical degradation, hydrolysis, and interactions with soil and sediment matrices.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. N-nitroso compounds are known to be susceptible to photolysis, primarily through the cleavage of the N-N bond upon absorption of ultraviolet (UV) radiation. nih.govmdpi.comacs.org While specific quantum yields for this compound are not documented in the available literature, studies on other nitrosamines show that this process can be efficient. For instance, N-nitrosodimethylamine (NDMA) undergoes photolysis with a quantum yield that is relatively constant between pH 2 and 8. acs.org The photolysis of nitrosamines in aqueous solutions can lead to the formation of the corresponding amines and nitrogen-containing species like N₂ and N₂O. nih.gov

In aqueous environments, the direct photolysis of nitrosamines under simulated sunlight can result in half-lives ranging from minutes to hours. acs.org The primary photochemical process is the homolytic cleavage of the N-NO bond. mdpi.com The resulting radicals can then undergo further reactions. For N-nitrosamides, photolysis at neutral pH has been shown to initially form nitrogen-centered radicals. aacrjournals.org The degradation products of NDMA photolysis in water include methylamine (B109427), dimethylamine, nitrite (B80452), nitrate (B79036), formaldehyde (B43269), and formic acid. acs.org The product distribution can be influenced by pH and the initial concentration of the compound. acs.org

In the atmosphere, volatile N-nitroso compounds are expected to degrade through reactions with photochemically produced hydroxyl radicals, with estimated half-lives on the order of hours. acs.org However, given the likely low volatility of this compound, its atmospheric degradation is expected to be less significant than its transformation in aqueous and soil environments.

Table 1: Photodegradation Data for Structurally Related N-Nitroso Compounds This table presents data for related compounds to infer potential photochemical behavior of this compound, as specific data for this compound is not available.

| Compound | Conditions | Half-life | Quantum Yield (Φ) | Primary Products |

| N-Nitrosodimethylamine (NDMA) | Aqueous, Simulated Sunlight | minutes to hours acs.org | ~0.3 (pH 2-8) acs.org | Methylamine, Dimethylamine, Nitrite, Nitrate acs.org |

| N-Nitrosamides (general) | Neutral pH, UV light | Not specified | Not specified | Nitrogen-centered radicals aacrjournals.org |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of N-nitroso compounds in water is highly dependent on pH. For instance, N-nitroso-hydrochlorothiazide, a cyclic N-nitroso compound, degrades rapidly at pH values between 6 and 8, but is significantly more stable at acidic pH (1 to 5). acs.orgresearchgate.net The degradation products in this case included formaldehyde and a thiatriazine derivative. acs.orgresearchgate.net

The hydrolysis of N-nitrosamides can proceed through different mechanisms. Studies on N-nitroso-2-pyrrolidone, a cyclic N-nitrosamide, have shown that decomposition in mildly acidic solutions occurs via concurrent pathways leading to either denitrosation (cleavage of the N-NO bond) or deamination (hydrolysis of the amide bond). nih.gov This process is subject to general acid catalysis. nih.gov For some N-nitrosoureas, hydrolysis in basic solution proceeds through the attack of a hydroxide (B78521) ion at the carbonyl carbon, leading to the formation of a carbamate (B1207046) ion and an N-nitrosamino fragment. rsc.org The stability of nitrosoureas can also be affected by other components in the water, such as bicarbonate, which has been shown to increase the degradation rate of some nitrosoureas. nih.gov Given that this compound contains an N-nitroso-amide (specifically, a cyclic ureide) structure, it is expected to be susceptible to pH-dependent hydrolysis, potentially leading to the opening of the hydantoin (B18101) ring and/or cleavage of the nitroso group. The rate and products of this degradation in natural waters would be influenced by pH, temperature, and the presence of catalytic species. e3s-conferences.orgrsc.org

Table 2: Hydrolysis Behavior of Structurally Related N-Nitroso Compounds This table presents data for related compounds to infer potential hydrolysis behavior of this compound, as specific data for this compound is not available.

| Compound | pH Conditions | Observed Degradation | Key Findings |

| N-Nitroso-hydrochlorothiazide | 6 - 8 | Rapid degradation acs.orgresearchgate.net | Products include formaldehyde and a thiatriazine derivative. acs.orgresearchgate.net |

| N-Nitroso-hydrochlorothiazide | 1 - 5 | Slower degradation acs.orgresearchgate.net | Key degradation product is the parent compound (hydrochlorothiazide). acs.orgresearchgate.net |

| N-Nitroso-2-pyrrolidone | Mildly acidic | Denitrosation and deamination nih.gov | Process is subject to general acid catalysis. nih.gov |

| N-Nitrosoureas (general) | Basic | Hydroxide attack at carbonyl carbon rsc.org | Forms carbamate ion and N-nitrosamino fragment. rsc.org |

The interaction of this compound with soil and sediment particles, known as sorption and desorption, is a critical process that affects its mobility and bioavailability in the environment. The extent of sorption is often described by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). nih.govnih.govecetoc.org

For ionizable organic compounds like this compound (the hydantoin ring has acidic protons), sorption is strongly influenced by soil pH and the compound's acid dissociation constant (pKa). ecetoc.org The pH of the soil will determine whether the compound exists in its neutral or anionic form, which in turn affects its interaction with soil particles. Generally, for weak acids, sorption to soil organic matter and clay minerals decreases as the pH increases above the pKa, due to increased electrostatic repulsion between the anionic form of the compound and the negatively charged soil surfaces. ecetoc.org

While specific sorption studies on this compound are not available, research on other cyclic ureas and related compounds can provide some insights. For example, studies on phenylurea herbicides have shown that their sorption is correlated with the organic carbon content of the soil. nih.gov The sorption of these compounds generally fits well with the Freundlich isotherm model, which describes non-ideal and reversible sorption to heterogeneous surfaces. nih.gov Given the polar nature of the hydantoin ring and the presence of the nitroso group, this compound is expected to have a relatively low affinity for sorption to non-polar organic matter and may be mobile in soils with low organic content. However, specific interactions with clay minerals and metal oxides could also play a role in its retention.

Biotic Transformation Mechanisms by Microorganisms

The breakdown of this compound by microorganisms is a crucial pathway for its removal from the environment. This biotransformation can lead to less harmful substances or complete mineralization to carbon dioxide, water, and inorganic nitrogen.

The microbial degradation of N-nitroso compounds can proceed through several pathways. A common initial step is denitrosation, which is the cleavage of the N-NO bond. nih.govnih.gov This can be followed by the degradation of the resulting hydantoin ring. Alternatively, microorganisms may first attack the hydantoin ring.

Studies on the microbial degradation of N-nitrosamines have shown that various bacteria can metabolize these compounds. nih.gov For some nitrosamines, degradation by intestinal bacteria leads to the formation of the parent amine and nitrite ions. nih.gov The degradation of N-nitrosodimethylamine (NDMA) by certain bacteria has been shown to produce intermediates such as methylamine and formaldehyde.

The hydantoin ring itself is known to be biodegradable. Microbial hydantoinases are enzymes that can catalyze the hydrolytic cleavage of the hydantoin ring. While specific studies on the microbial degradation of this compound are lacking, it is plausible that a microbial consortium in soil or water could first denitrosate the molecule, followed by the enzymatic cleavage of the hydantoin ring. frontiersin.orgresearchgate.net The intermediates would likely be hydantoin, followed by N-carbamoyl-glycine, and finally glycine, ammonia, and carbon dioxide.

Table 3: Potential Microbial Degradation Intermediates of this compound This table presents a hypothetical degradation pathway as specific data for this compound is not available.

| Intermediate Compound | Precursor | Potential Subsequent Product |

| Hydantoin | This compound | N-Carbamoyl-glycine |

| N-Carbamoyl-glycine | Hydantoin | Glycine, Ammonia, CO₂ |

| Glycine | N-Carbamoyl-glycine | Ammonia, CO₂ |

The biotransformation of this compound is expected to be mediated by specific microbial enzymes. Based on the degradation of related compounds, several classes of enzymes are likely to be involved.

Denitrosation Enzymes: The cleavage of the N-NO bond in nitrosamines is often catalyzed by cytochrome P450 monooxygenases. aacrjournals.orgnih.gov These enzymes are widespread in microorganisms and are involved in the metabolism of a wide range of xenobiotics. The denitrosation reaction can be reductive and often requires cofactors like NADPH. nih.govnih.gov The denitrosation of nitrosoureas has also been observed in microsomal preparations. aacrjournals.orgnih.gov

Hydantoin-degrading Enzymes: The breakdown of the hydantoin ring is catalyzed by a class of enzymes known as hydantoinases (or dihydropyrimidinases). These enzymes catalyze the reversible hydrolysis of the cyclic amide bond in hydantoin and dihydropyrimidine (B8664642) rings to form N-carbamoyl-amino acids. A subsequent enzyme, N-carbamoyl-amino acid amidohydrolase, then hydrolyzes the N-carbamoyl-amino acid to the corresponding amino acid, ammonia, and carbon dioxide. These enzymes have been found in a variety of microorganisms.

While the specific enzymes responsible for this compound degradation have not been identified, it is highly probable that a combination of a denitrosating enzyme (likely a cytochrome P450) and a hydantoinase would be required for its complete biodegradation. aacrjournals.orgnih.govnih.govnih.gov

Table 4: Potential Enzymes Involved in this compound Biotransformation This table lists enzymes likely involved based on the degradation of structurally related compounds.

| Enzyme Class | Potential Role in this compound Degradation | Known Substrates |

| Cytochrome P450 Monooxygenases | Catalyze the initial denitrosation (N-NO bond cleavage). aacrjournals.orgnih.govnih.govnih.gov | N-Nitrosamines, N-Nitrosoureas aacrjournals.orgnih.gov |

| Hydantoinases (Dihydropyrimidinases) | Catalyze the hydrolytic cleavage of the hydantoin ring. | Hydantoin, Dihydrouracil |

| N-Carbamoyl-amino acid Amidohydrolase | Hydrolyzes the N-carbamoyl-amino acid intermediate. | N-Carbamoyl-amino acids |

Fate of this compound and its Transformation Products in Environmental Compartments (mechanistic)

The distribution and persistence of this compound and its subsequent transformation products in the environment are dictated by their physicochemical properties and the characteristics of the environmental compartment they enter, such as soil, water, or air. Key processes influencing their fate include mobility in groundwater and volatilization from surfaces.

The movement of this compound through soil and into groundwater is a significant pathway for its dispersal in the subsurface environment. The mobility of organic compounds in groundwater is primarily controlled by advection, dispersion, and sorption processes.

Advection and Dispersion: Advection is the transport of a solute with the bulk flow of groundwater, while dispersion refers to the spreading of the contaminant plume due to variations in water velocity within the porous media of the aquifer. For water-soluble compounds like many hydantoin derivatives, these are the primary transport mechanisms. Given that hydantoin itself is soluble in water, it is anticipated that this compound would also exhibit a degree of water solubility, facilitating its transport with groundwater flow. The relatively low soil mobility of some nitroaromatic compounds like TNT, however, suggests that the nitroso group might influence its interaction with soil particles. wikipedia.org

Sorption: The interaction of this compound with soil and sediment particles can significantly retard its movement. The extent of sorption is influenced by the organic carbon content of the soil, clay mineralogy, and the chemical properties of the compound itself, such as its polarity. Compounds with hydrophilic groups, like some pharmaceuticals, are readily transported through surface waters to groundwater. nih.gov The hydantoin ring contains polar functional groups which may lead to relatively weak sorption to organic matter, suggesting a potential for leaching into groundwater. However, the specific influence of the nitroso group on its sorption characteristics requires further investigation.

Transformation Products: The transformation of this compound can lead to products with different mobility characteristics. For instance, hydrolysis or biodegradation may yield more polar and mobile compounds, increasing the potential for groundwater contamination. Conversely, some transformation products might be more readily sorbed or degraded. It is known that transformation products of some pesticides are more mobile and persistent than the parent compounds. nih.gov

The following table summarizes the key mechanisms influencing the transport of compounds like this compound in groundwater systems.

| Transport Mechanism | Description | Relevance to this compound |

| Advection | Movement with the bulk flow of groundwater. | Expected to be a primary transport mechanism due to anticipated water solubility. |

| Dispersion | Spreading of the contaminant plume due to velocity variations. | Contributes to the dilution and spatial distribution of the compound in an aquifer. |

| Sorption | Adherence to soil and sediment particles. | The polarity of the hydantoin structure suggests potentially low sorption, but this can be influenced by the nitroso group and soil properties. |

| Transformation | Chemical or biological alteration of the parent compound. | Can produce daughter products with altered mobility, potentially increasing or decreasing their transport in groundwater. |

Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is determined by its Henry's Law constant, while volatilization from soil is also influenced by its vapor pressure and sorption to soil particles.

Methodologies for Tracking this compound and its Transformation Products in Environmental Samples (analytical focus)

The accurate detection and quantification of this compound and its transformation products in complex environmental matrices such as water and soil are essential for assessing its environmental fate and potential risks. Due to the lack of standardized methods specifically for this compound, analytical approaches are typically adapted from those used for other N-nitroso compounds and polar organic micropollutants.

A common analytical workflow involves sample extraction, cleanup, and instrumental analysis.

Sample Preparation: The initial step involves extracting the target analytes from the environmental matrix. For water samples, solid-phase extraction (SPE) is a widely used technique that concentrates the analytes and removes interfering substances. For soil and sediment, methods like pressurized liquid extraction (PLE) or ultrasonic extraction are often employed, followed by a cleanup step.

Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful and widely used technique for the analysis of polar, non-volatile organic compounds.

HPLC-MS/MS: This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants. It is particularly well-suited for identifying and quantifying both the parent compound and its transformation products.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements, which are invaluable for identifying unknown transformation products through non-target screening approaches. nih.gov

The table below outlines potential analytical methods for the determination of this compound in environmental samples.

| Analytical Technique | Sample Type | Typical Detection Limits | Advantages |

| HPLC-MS/MS | Water, Soil Extracts | ng/L to µg/L | High sensitivity and selectivity, suitable for targeted quantitative analysis. |

| HPLC-HRMS (e.g., Orbitrap, TOF) | Water, Soil Extracts | ng/L to µg/L | Accurate mass measurements for identification of unknown transformation products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile derivatives | Dependent on derivatization | Suitable for more volatile compounds or if derivatization is performed. |

The identification of transformation products often relies on comparing mass spectra with known libraries or proposing structures based on the accurate mass and fragmentation patterns observed in HRMS analysis. mdpi.com The development of specific analytical standards for this compound and its expected degradation products is crucial for accurate quantification and confirmation of their presence in environmental samples.

Future Directions and Emerging Research Avenues for 1 Nitrosohydantoin

Development of Novel Synthetic Strategies for 1-Nitrosohydantoin and its Analogs

The transient nature of this compound necessitates the development of sophisticated and controlled synthetic methodologies, not only for its in-situ generation but also for the creation of a diverse library of structural analogs. Future research will likely focus on moving beyond traditional nitrosation methods, which often involve harsh acidic conditions. chemrxiv.org

Modern synthetic strategies that offer milder conditions, higher selectivity, and broader substrate scope are critical. For instance, methods employing reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free conditions have shown success in the N-nitrosation of various secondary amines while being compatible with sensitive functional groups. rsc.org Another approach involves using p-toluenesulfonic acid with sodium nitrite as a gentle and effective nitrosating system. jchr.org The development of stable, crystalline N-nitrososulfonamide reagents that can achieve transnitrosation under mild conditions represents another promising frontier, allowing for the nitrosation of a wide range of nucleophiles, including amides. chemrxiv.org

Furthermore, the synthesis of hydantoin (B18101) analogs, which could then be nitrosated to form derivatives of this compound, is a key area of development. researchgate.net Research into creating diversely substituted hydantoins at various positions (N-1, N-3, C-5) using multi-component reactions or solid-supported reagents is expanding the accessible chemical space. researchgate.netsrrjournals.com The creation of hybrid molecules, where the hydantoin scaffold is combined with other pharmacophores like triazoles or isoxazolines, opens up possibilities for creating this compound analogs with tailored properties. stonybrook.eduthieme-connect.deekb.eg

Key research objectives in this area include:

Mild and Selective Nitrosation: Developing methods that can generate this compound and its analogs without degrading the core structure or sensitive functional groups on substituted variants.

Combinatorial Synthesis: Applying modern synthetic techniques to produce libraries of hydantoin precursors for subsequent nitrosation, enabling systematic structure-activity relationship studies. ekb.eg

Flow Chemistry: Utilizing continuous flow reactors for the controlled and safe on-demand generation of this compound, minimizing the risks associated with the accumulation of potentially unstable intermediates.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring of this compound

Understanding the formation, consumption, and reactivity of a transient species like this compound requires analytical techniques that can capture information on very short timescales. The limitations of traditional methods, which often provide only static snapshots, are being overcome by advanced spectroscopic techniques capable of real-time monitoring. rsc.orgnih.gov

Emerging methods are moving towards providing detailed kinetic and structural data during the course of a reaction. numberanalytics.com For example, two-dimensional infrared (2D IR) spectroscopy can elucidate molecular structure and dynamics with high temporal resolution, making it suitable for analyzing rapidly interconverting species in complex chemical reactions. rsc.orgnih.govwisc.edu Time-resolved infrared (TRIR) spectroscopy offers the ability to study reaction dynamics on ultrafast timescales by probing the vibrational modes of molecules. numberanalytics.com These techniques could provide unprecedented insight into the bond-specific changes occurring during the formation and subsequent reactions of this compound.

Another powerful approach is the integration of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy with reaction setups like continuous flow reactors. magritek.com This allows for the non-destructive, quantitative monitoring of reactants, products, and even short-lived intermediates in real time. magritek.com For highly sensitive detection, online mass spectrometry (MS) techniques, particularly when coupled with microfluidic sampling, have proven effective in capturing and identifying fleeting reactive intermediates in complex chemical and enzymatic processes. rsc.orgrsc.orgnih.gov

| Technique | Principle | Potential Application for this compound | Time Resolution |

| 2D IR Spectroscopy | Measures vibrational couplings between different modes in a molecule, revealing structural and environmental dynamics. wisc.edu | Elucidating conformational changes and intermolecular interactions during this compound's reactions. rsc.orgnih.gov | Sub-picosecond nih.gov |

| Time-Resolved IR (TRIR) | Uses a pump pulse to initiate a reaction and a probe pulse to record IR spectra at various time delays. numberanalytics.com | Tracking the formation and decay kinetics of the N-NO bond and changes in the hydantoin ring structure. | Ultrafast (femtosecond to millisecond) numberanalytics.com |

| Online Benchtop NMR | Provides continuous, quantitative structural information on species in a reaction mixture without sample destruction. magritek.com | Monitoring the concentration profiles of hydantoin precursor, this compound, and its reaction products in real-time. | Seconds to minutes |